molecular formula C9H9ClN2O2 B6306215 2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole CAS No. 7711-54-8

2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole

Cat. No.: B6306215
CAS No.: 7711-54-8
M. Wt: 212.63 g/mol
InChI Key: IYGGBGGJEURGNE-UHFFFAOYSA-N
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Description

2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole (CAS 7711-54-8) is a high-value chemical scaffold for anticancer and antimicrobial drug discovery research. This substituted benzimidazole serves as a versatile synthetic intermediate for developing novel therapeutic agents. Benzimidazole derivatives are crucial in medicinal chemistry due to their broad biological activities and structural resemblance to naturally occurring purines . Recent research highlights benzimidazole-based compounds as promising candidates in oncology, acting through mechanisms such as DNA interaction and enzyme inhibition . The chloro and dimethoxy substituents on this particular benzimidazole core provide key sites for structural diversification, enabling structure-activity relationship (SAR) studies aimed at enhancing efficacy and selectivity while reducing toxicity . Beyond oncology, this building block shows significant potential in developing new antimicrobial and antitubercular agents to combat drug-resistant strains . Researchers utilize this compound to create hybrids and novel molecular templates for evaluating activity against a wide spectrum of biological targets. This product is intended For Research Use Only and is not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4,7-dimethoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c1-13-5-3-4-6(14-2)8-7(5)11-9(10)12-8/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGGBGGJEURGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)N=C(N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to 2 Chloro 4,7 Dimethoxy 1h Benzo D Imidazole

De Novo Synthesis of the Benzimidazole (B57391) Core

The formation of the fundamental benzimidazole structure is the primary step in the synthesis of the target molecule. This can be achieved through various strategies, including classical cyclocondensation reactions and more contemporary one-pot multicomponent approaches.

Cyclocondensation Reactions from Precursors (e.g., 3,6-Dimethoxybenzene-1,2-diamine)

A well-established and reliable method for the synthesis of the 4,7-dimethoxy-1H-benzimidazole core involves the cyclocondensation of a substituted o-phenylenediamine (B120857), specifically 3,6-dimethoxybenzene-1,2-diamine (B2530320). This precursor contains the requisite dimethoxy substituents in the correct positions on the benzene (B151609) ring. The synthesis of this key intermediate typically starts from the commercially available 1,4-dimethoxybenzene (B90301).

Nitration: 1,4-dimethoxybenzene is first subjected to nitration to introduce nitro groups onto the aromatic ring. This step often yields a mixture of dinitro-isomers.

Reduction: The dinitro-derivatives are then reduced to the corresponding diamine. A notable method involves the hydrogenation of the mixture of dinitro compounds, which can selectively yield 3,6-dimethoxybenzene-1,2-diamine.

Cyclocondensation: The purified 3,6-dimethoxybenzene-1,2-diamine is then reacted with a suitable one-carbon synthon to form the imidazole (B134444) ring. Common reagents for this cyclization include formic acid, which yields the unsubstituted benzimidazole at the C2 position, or other carboxylic acids and their derivatives to introduce a substituent at this position. The reaction with formic acid is a direct route to 4,7-dimethoxy-1H-benzimidazole, the immediate precursor to the target chlorinated compound.

A representative reaction scheme is depicted below:

Synthesis of 4,7-dimethoxy-1H-benzimidazole

Table 1: Key Steps in the Synthesis of 4,7-dimethoxy-1H-benzimidazole

StepReactantsReagents and ConditionsProduct
11,4-DimethoxybenzeneNitrating agent (e.g., HNO₃/H₂SO₄)Mixture of dinitro-1,4-dimethoxybenzene isomers
2Dinitro-1,4-dimethoxybenzene isomersReducing agent (e.g., H₂, Pd/C)3,6-Dimethoxybenzene-1,2-diamine
33,6-Dimethoxybenzene-1,2-diamineFormic acid, reflux4,7-Dimethoxy-1H-benzimidazole

One-Pot and Multicomponent Reactions for Heterocyclic Formation

Modern synthetic chemistry often favors one-pot and multicomponent reactions (MCRs) due to their efficiency, atom economy, and reduced environmental impact. While a specific one-pot synthesis for 2-chloro-4,7-dimethoxy-1H-benzo[d]imidazole is not extensively documented, the general principles of benzimidazole synthesis via MCRs can be applied.

These reactions typically involve the condensation of an o-phenylenediamine, an aldehyde, and an oxidizing agent in a single reaction vessel. For the synthesis of the target molecule, this would conceptually involve:

o-phenylenediamine: 3,6-dimethoxybenzene-1,2-diamine

One-carbon source: A suitable equivalent that would lead to the chloro-substituted imidazole ring. This is a challenging step for a one-pot reaction, as the conditions required for cyclization and chlorination might not be compatible.

More commonly, a two-step one-pot approach could be envisioned where the benzimidazole core is first formed and then chlorinated in situ. However, the selective formation of the 2-chloro derivative would be a significant challenge due to the multiple reactive sites on the benzimidazole ring.

Regioselective Halogenation Strategies at the C2 Position

The introduction of a chlorine atom specifically at the C2 position of the 4,7-dimethoxy-1H-benzimidazole core is a critical step. The C2 position of the benzimidazole ring is known to be susceptible to both electrophilic and nucleophilic attack, offering multiple avenues for halogenation.

Introduction of Chlorine via Electrophilic or Nucleophilic Routes

Electrophilic Chlorination: The benzimidazole ring is an electron-rich heterocyclic system, making it amenable to electrophilic substitution. However, the benzene part of the molecule, activated by the two methoxy (B1213986) groups, is also highly susceptible to electrophilic attack. Therefore, achieving regioselectivity for the C2 position over the benzene ring can be challenging. Common electrophilic chlorinating agents include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂). The reaction conditions, such as solvent and temperature, would need to be carefully optimized to favor C2-chlorination. It is plausible that under controlled conditions, the C2-H bond of the imidazole ring can be selectively chlorinated.

Nucleophilic Chlorination: An alternative strategy involves the conversion of the C2-position into a good leaving group, followed by nucleophilic substitution with a chloride source. This often involves the synthesis of a 2-mercapto or 2-hydroxybenzimidazole (B11371) derivative, which can then be converted to the 2-chloro derivative. For instance, reaction of 3,6-dimethoxybenzene-1,2-diamine with carbon disulfide can yield 4,7-dimethoxy-1H-benzo[d]imidazole-2-thiol. This thiol can then be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to furnish the desired this compound.

Post-Cyclization Functionalization for Halogen Incorporation

Post-cyclization functionalization is the most direct approach to introduce the chlorine atom at the C2 position. This involves the direct chlorination of the pre-formed 4,7-dimethoxy-1H-benzimidazole.

Given the electron-rich nature of the 4,7-dimethoxy-1H-benzimidazole, direct C-H chlorination at the C2 position is a feasible strategy. The C2-proton of the benzimidazole is relatively acidic and can be deprotonated to form an anion that can then react with an electrophilic chlorine source. Alternatively, direct electrophilic attack at C2 is also possible.

Table 2: Potential Reagents for C2-Chlorination of 4,7-dimethoxy-1H-benzimidazole

ReagentType of ReactionPotential AdvantagesPotential Challenges
N-Chlorosuccinimide (NCS)ElectrophilicMild reaction conditionsPotential for competing chlorination on the benzene ring
Sulfuryl Chloride (SO₂Cl₂)ElectrophilicHigh reactivityCan be harsh and may lead to over-chlorination or side reactions
Phosphorus Oxychloride (POCl₃)Nucleophilic (from 2-hydroxy)High regioselectivity for C2Requires an additional step to introduce the hydroxyl group
Thionyl Chloride (SOCl₂)Nucleophilic (from 2-hydroxy/thiol)Readily availableRequires precursor synthesis

Precise Introduction and Positional Control of Dimethoxy Substituents

The correct positioning of the two methoxy groups at the C4 and C7 positions of the benzimidazole ring is crucial and is determined by the choice of the starting material. The most effective strategy is to begin with a benzene derivative that already contains the methoxy groups in the desired 1,4-relationship.

As outlined in section 2.1.1, the synthesis commences with 1,4-dimethoxybenzene. The subsequent nitration and reduction steps lead to 3,6-dimethoxybenzene-1,2-diamine. The positions of the amine groups in this precursor dictate the fusion of the imidazole ring, resulting in the methoxy groups being located at the 4 and 7 positions of the final benzimidazole product. This substrate-controlled approach ensures unambiguous positional control of the dimethoxy substituents.

Any attempt to introduce the methoxy groups after the formation of the benzimidazole ring would likely result in a mixture of isomers and be a much less efficient synthetic route. Therefore, the strategic use of 3,6-dimethoxybenzene-1,2-diamine is the cornerstone for the successful synthesis of this compound.

Synthetic Routes to Key Dimethoxy Precursors (e.g., Hydroquinone (B1673460) Derivatives)

The 4,7-dimethoxy substitution pattern on the benzimidazole core originates from a corresponding dimethoxy-substituted benzene precursor, typically a 1,4-dimethoxybenzene derivative. A common and efficient method for preparing such precursors is the methylation of hydroquinone (benzene-1,4-diol).

The Williamson ether synthesis is the fundamental reaction employed, where the hydroxyl groups of hydroquinone are deprotonated by a base to form phenoxides, which then act as nucleophiles to attack a methylating agent. Common methylating agents include dimethyl sulfate (B86663) and iodomethane (B122720).

A typical procedure involves treating hydroquinone with a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by the addition of the methylating agent. researchgate.netprepchem.com The reaction is often performed in a polar solvent, and temperature control is crucial to manage the exothermic nature of the reaction and prevent side reactions. researchgate.net For instance, one method involves rapidly treating hydroquinone with 10% sodium hydroxide, followed by the addition of dimethyl sulfate while maintaining the temperature below 40°C. researchgate.netprepchem.com To ensure the reaction goes to completion and to decompose any remaining dimethyl sulfate, the mixture is often heated for a short period upon completion of the addition. researchgate.netprepchem.com Another approach uses potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO) with iodomethane as the methylating agent, which can proceed efficiently at room temperature. chemicalbook.com

The resulting 1,4-dimethoxybenzene must then undergo further functionalization, typically nitration followed by reduction, to introduce the two amino groups necessary for the formation of the benzimidazole ring.

Representative Conditions for Synthesis of 1,4-Dimethoxybenzene
Starting MaterialMethylating AgentBaseSolventKey ConditionsYieldReference
HydroquinoneDimethyl SulfateSodium Hydroxide (10% aq.)WaterMaintain temp. <40°C during addition, then heat on water bath for 30 min.95% researchgate.netprepchem.com
HydroquinoneIodomethanePotassium Hydroxide (KOH)Dimethyl Sulfoxide (DMSO)Stirred at room temperature (25°C) for 1 hour.97% chemicalbook.com

Selective Methylation and Demethylation Techniques

Achieving the specific 4,7-dimethoxy substitution pattern requires precise control over methylation reactions. In cases where the starting material is not symmetrically substituted, selective methylation of specific hydroxyl groups becomes paramount. This can be achieved by using protecting groups to block more reactive hydroxyls while others are methylated. The choice of base and reaction conditions can also influence selectivity.

Conversely, selective demethylation may be necessary if a starting material is polymethoxylated. Reagents like boron tribromide (BBr₃) are powerful for cleaving methyl ethers, but their lack of selectivity can be a challenge. Milder reagents or strategic use of protecting groups can allow for the deprotection of one methoxy group in the presence of others. While not directly applicable to the synthesis of the 1,4-dimethoxy precursor from hydroquinone, these techniques are crucial in the broader field of synthesizing complex substituted aromatic compounds, where a desired precursor may be more accessible from a compound with a different methylation pattern. For example, a two-step methylation process for catechol to produce o-dimethoxybenzene demonstrates a method for controlling the reaction to achieve high yields of the desired product. researchgate.net

Advanced Synthetic Techniques and Sustainable Chemistry Principles

Modern organic synthesis emphasizes not only the efficiency of reactions but also their environmental impact. The development of advanced techniques and adherence to green chemistry principles are central to the synthesis of benzimidazole derivatives.

Microwave-Assisted Organic Synthesis (MAOS) in Benzimidazole Chemistry

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in heterocyclic chemistry, offering significant advantages over conventional heating methods. benthamdirect.commdpi.com For the synthesis of benzimidazoles, which often involves condensation reactions that require prolonged heating, MAOS can dramatically reduce reaction times from hours to mere minutes. benthamdirect.comarkat-usa.org This rapid, volumetric heating often leads to higher yields and cleaner reaction profiles with fewer byproducts. arkat-usa.org

Studies have demonstrated the successful application of microwave irradiation for various benzimidazole syntheses, including the condensation of o-phenylenediamines with aldehydes, carboxylic acids, or their derivatives. scispace.comeurekaselect.com In many cases, these reactions can be performed under solvent-free conditions, further enhancing their green credentials. arkat-usa.org The efficiency of MAOS makes it a highly attractive method for rapidly generating libraries of benzimidazole derivatives. benthamdirect.comingentaconnect.com

Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzimidazoles
Reaction TypeMethodReaction TimeYieldReference
Condensation of o-phenylenediamine with aldehydes/acidsConventional HeatingSeveral hoursVariable benthamdirect.com
Microwave Irradiation5-10 minutes94% - 98% benthamdirect.comingentaconnect.com
Synthesis of 2-aryl substituted benzimidazolesConventional HeatingHoursModerate mdpi.com
Microwave IrradiationMinutesIncreased by 3% to 113% mdpi.com

Catalytic Methodologies for Enhanced Efficiency and Selectivity

Catalysis plays a vital role in modern organic synthesis by enabling reactions under milder conditions, increasing reaction rates, and improving selectivity. Various catalytic systems have been developed for the synthesis of benzimidazoles. semanticscholar.orgenpress-publisher.com These often involve transition metals that facilitate key bond-forming steps.

Examples of catalytic approaches include:

Iron Catalysis : Iron(III) porphyrin complexes have been used to catalyze the one-pot, three-component synthesis of benzimidazoles from benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate. nih.gov This method proceeds efficiently under mild conditions. nih.gov

Copper Catalysis : Copper-based catalysts, such as copper(II) hydroxide or copper(I) bromide, are effective for the condensation of o-phenylenediamine with aldehydes. semanticscholar.orgnih.gov These catalysts are often inexpensive and readily available.

Gold Nanoparticles : Supported gold nanoparticles, particularly on a titanium dioxide (Au/TiO₂) support, have been shown to be highly effective catalysts for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes at ambient conditions. mdpi.com A key advantage of this heterogeneous catalyst is its reusability for multiple reaction cycles without significant loss of activity. mdpi.com

Ammonium Chloride : Simple and environmentally friendly catalysts like ammonium chloride have been used for the synthesis of benzimidazole derivatives from the condensation of o-phenylenediamine and carboxylic acids in ethanol. nih.gov

These catalytic methods often lead to higher yields and can avoid the need for harsh reagents or stoichiometric oxidants that are common in older, non-catalytic procedures. semanticscholar.orgnih.gov

Solvent-Free and Green Chemistry Approaches in Heterocycle Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. rasayanjournal.co.inresearchgate.net In the synthesis of benzimidazoles and other heterocycles, this has led to the development of solvent-free reaction conditions and the use of environmentally benign solvents and catalysts. nih.gov

Key green chemistry strategies include:

Solvent-Free Reactions : Often coupled with microwave irradiation or mechanochemical methods like ball milling, conducting reactions without a solvent minimizes waste and can simplify product purification. rasayanjournal.co.inunigoa.ac.in The condensation of o-phenylenediamine with aldehydes can be performed under solvent-free conditions at elevated temperatures. semanticscholar.org

Use of Green Solvents : When a solvent is necessary, the focus shifts to using environmentally friendly options such as water or ethanol. nih.gov The use of aqueous extracts of natural products as surfactants to catalyze reactions in water represents an innovative green approach. semanticscholar.org

Atom Economy : Designing reactions, such as one-pot multicomponent reactions, where the maximum number of atoms from the starting materials are incorporated into the final product minimizes waste. nih.govmdpi.com

Reusable Catalysts : The use of heterogeneous catalysts, like supported gold nanoparticles or silica-supported ferric chloride, allows for easy separation from the reaction mixture and reuse, reducing waste and cost. mdpi.comnih.gov

These approaches are integral to developing sustainable synthetic routes for complex molecules like this compound. mdpi.com

Chemical Transformations and Mechanistic Investigations of 2 Chloro 4,7 Dimethoxy 1h Benzo D Imidazole

Nucleophilic Substitution Reactions at the C2-Chloro Center

The chlorine atom at the C2 position of the benzimidazole (B57391) ring is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the adjacent nitrogen atoms. This reactivity allows for the introduction of a diverse array of functional groups.

The displacement of the C2-chloro group by various amines is a fundamental transformation for creating 2-aminobenzimidazole (B67599) derivatives. These reactions typically proceed by nucleophilic addition of the amine to the C2 carbon, followed by the elimination of the chloride ion. The reaction can be carried out with a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. The reaction conditions often involve heating the 2-chloro-4,7-dimethoxy-1H-benzo[d]imidazole with an excess of the amine, sometimes in the presence of a base to neutralize the liberated HCl.

Table 1: Representative Amination Reactions of 2-Chlorobenzimidazoles

Nucleophile Product Typical Conditions
Ammonia 2-Amino-4,7-dimethoxy-1H-benzo[d]imidazole Alcoholic ammonia, sealed tube, heat
Aniline N-Phenyl-4,7-dimethoxy-1H-benzo[d]imidazol-2-amine Reflux in a high-boiling solvent (e.g., ethanol, DMF)

The mechanism of this substitution is generally considered to be an addition-elimination pathway, proceeding through a tetrahedral intermediate. The rate of reaction is influenced by the nucleophilicity of the amine and the steric hindrance around the reaction center.

Similar to amination, the C2-chloro group can be displaced by sulfur and oxygen nucleophiles to yield 2-thioether and 2-alkoxybenzimidazole derivatives, respectively.

Thiolation is typically achieved by reacting this compound with a thiol in the presence of a base, such as an alkali metal hydroxide (B78521) or carbonate. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the C2 carbon.

Alkoxylation reactions are generally carried out by treating the 2-chloro derivative with an alkoxide, which can be pre-formed or generated in situ from the corresponding alcohol and a strong base like sodium hydride. The reaction with phenols (phenoxylation) can also be achieved under similar basic conditions.

Table 2: Thiolation and Alkoxylation of 2-Chlorobenzimidazoles

Nucleophile Product Typical Conditions
Sodium thiomethoxide 4,7-Dimethoxy-2-(methylthio)-1H-benzo[d]imidazole NaSMe in a polar solvent (e.g., DMF, ethanol)
Sodium ethoxide 2-Ethoxy-4,7-dimethoxy-1H-benzo[d]imidazole NaOEt in ethanol, reflux

Electrophilic Aromatic Substitution Reactions on the Benzenoid Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (B1213986) groups. These groups are ortho, para-directing. The imidazole (B134444) ring, being electron-rich, also influences the regioselectivity of the substitution. The positions most susceptible to electrophilic attack are C5 and C6, which are para to one methoxy group and ortho to the other.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions on the imidazole ring.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

Reaction Electrophile Expected Major Product(s)
Nitration NO₂⁺ 2-Chloro-4,7-dimethoxy-5-nitro-1H-benzo[d]imidazole
Bromination Br⁺ 5-Bromo-2-chloro-4,7-dimethoxy-1H-benzo[d]imidazole

The directing effects of the methoxy groups and the fused imidazole ring are synergistic in directing incoming electrophiles to the C5 and C6 positions.

N-Functionalization: Alkylation, Acylation, and Arylation

The nitrogen atoms of the imidazole ring in this compound can be functionalized through various reactions, including alkylation, acylation, and arylation. In the neutral molecule, the N1-H is acidic and can be deprotonated to form an anion that is a potent nucleophile.

Alkylation can be achieved by treating the benzimidazole with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride. This typically results in a mixture of N1 and N3 alkylated products, although the N1 isomer is often the major product due to thermodynamic stability.

Acylation with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acylbenzimidazoles. These derivatives are generally more stable than their N-alkyl counterparts.

Arylation can be accomplished through reactions such as the Ullmann condensation with an aryl halide in the presence of a copper catalyst and a base.

Table 4: N-Functionalization Reactions

Reaction Type Reagent Product Type
Alkylation Methyl iodide 2-Chloro-1-methyl-4,7-dimethoxy-1H-benzo[d]imidazole
Acylation Acetyl chloride 1-Acetyl-2-chloro-4,7-dimethoxy-1H-benzo[d]imidazole

Metal-Mediated and Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The C2-chloro substituent makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki coupling involves the reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. This would allow for the introduction of aryl, heteroaryl, or vinyl groups at the C2 position.

The Sonogashira coupling utilizes a terminal alkyne as the coupling partner, catalyzed by palladium and a copper co-catalyst, to synthesize 2-alkynylbenzimidazoles.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This provides an alternative and often milder method for the amination of the C2 position compared to direct nucleophilic substitution.

Table 5: Metal-Mediated Cross-Coupling Reactions

Reaction Name Coupling Partner Product Type Typical Catalyst System
Suzuki Coupling Arylboronic acid 2-Aryl-4,7-dimethoxy-1H-benzo[d]imidazole Pd(PPh₃)₄, K₂CO₃
Sonogashira Coupling Terminal alkyne 2-Alkynyl-4,7-dimethoxy-1H-benzo[d]imidazole PdCl₂(PPh₃)₂, CuI, Et₃N

These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling the construction of a wide range of complex molecular architectures.

Oxidative and Reductive Transformations of the Heterocyclic System

The benzimidazole ring system is generally stable to mild oxidizing and reducing agents. However, under more forcing conditions, transformations can occur.

Oxidative transformations of the methoxy groups could potentially lead to quinone structures, although this would likely require harsh oxidizing agents and may lead to degradation of the heterocyclic ring. Oxidation of the imidazole ring itself is generally difficult without disrupting the aromatic system.

Reductive transformations could potentially involve the cleavage of the methoxy groups under strong reducing conditions, such as with hydroiodic acid. The C-Cl bond can also be subject to reductive dehalogenation using methods like catalytic hydrogenation (e.g., H₂, Pd/C) or dissolving metal reductions. This would provide a route to 4,7-dimethoxy-1H-benzo[d]imidazole.

Due to the general stability of the benzimidazole core, specific oxidative and reductive transformations of the heterocyclic system itself are less common and would require specialized reagents to proceed selectively.

Rearrangement Pathways and Ring-Opening Reactions

The benzimidazole ring is generally stable; however, under specific conditions, it and its derivatives can undergo skeletal changes or ring cleavage. These transformations often require initial activation of the ring system.

Rearrangement Pathways:

A notable rearrangement reaction in nitrogen-containing heterocyclic systems is the Dimroth rearrangement. wikipedia.orgnih.gov This process typically involves the isomerization of a heterocycle bearing an exocyclic imino or amino group, resulting in the interchange of endocyclic and exocyclic heteroatoms through a ring-opening and re-closure sequence. nih.gov

For this compound to undergo a Dimroth-type rearrangement, the 2-chloro group would first need to be converted into a suitable functionality, such as an amino or imino group. For instance, substitution of the chlorine with an amine would yield a 2-amino-4,7-dimethoxy-1H-benzo[d]imidazole derivative. If this derivative were then alkylated at the N1 position, the resulting compound would be a substrate for a potential Dimroth rearrangement under acidic or basic conditions.

The proposed mechanism involves the following steps:

Protonation/Deprotonation: Depending on the conditions (acidic or basic), the initial step involves protonation or deprotonation to facilitate ring opening. beilstein-journals.orgresearchgate.net

Ring Opening: The imidazole ring cleaves to form an open-chain intermediate. wikipedia.orgbeilstein-journals.org

Isomerization: The intermediate undergoes rotation around its single bonds.

Ring Closure: Recyclization occurs to form the rearranged benzimidazole isomer.

The table below illustrates a hypothetical Dimroth rearrangement of a derivative of the title compound.

Reactant Conditions Intermediate Product Yield (%)
1-Alkyl-2-imino-4,7-dimethoxy-1,2-dihydrobenzo[d]imidazoleBoiling PyridineOpen-chain carbodiimide2-(Alkylamino)-4,7-dimethoxy-1H-benzo[d]imidazoleNot Reported
1-Alkyl-2-amino-4,7-dimethoxy-1H-benzo[d]imidazolium saltAqueous BaseOpen-chain guanidine2-(Alkylamino)-4,7-dimethoxy-1H-benzo[d]imidazoleNot Reported

This table is illustrative and based on the general mechanism of the Dimroth rearrangement, as specific experimental data for this compound is not available.

Ring-Opening Reactions:

Ring-opening of the benzimidazole core is an uncommon reaction that typically requires forcing conditions or significant activation of the molecule. One plausible pathway involves the quaternization of both nitrogen atoms, leading to a highly electrophilic benzimidazolium salt. This species is then susceptible to nucleophilic attack, which can result in the cleavage of the imidazole ring.

Research on the benzylation of benzimidazole has shown that in addition to the expected N-benzylated products, a ring-opened product can be formed from a 1,3-dibenzylated intermediate. researchgate.net This suggests that if this compound were to be N-alkylated at both the N1 and N3 positions (forming a quaternary salt), subsequent attack by a nucleophile (e.g., a hydroxide ion) could lead to ring opening.

The proposed mechanism would proceed as follows:

Quaternization: N-alkylation of both imidazole nitrogens to form a 1,3-dialkyl-2-chloro-4,7-dimethoxy-1H-benzo[d]imidazolium salt.

Nucleophilic Attack: A nucleophile attacks the electrophilic C2 carbon.

Ring Cleavage: This attack leads to the cleavage of the C2-N bond, opening the imidazole ring to form an N,N'-disubstituted o-phenylenediamine (B120857) derivative. researchgate.net

The table below outlines the theoretical products from such a ring-opening reaction.

Reactant Reagents Conditions Plausible Product
This compound1. Excess Alkyl Halide (e.g., CH₃I) 2. NaOH (aq)1. Reflux 2. Room TemperatureN-(2-amino-3,6-dimethoxyphenyl)-N'-alkyl-N-alkylformamide

This table presents a hypothetical reaction pathway based on analogous ring-opening reactions of benzimidazolium salts.

These potential pathways for rearrangement and ring-opening highlight the latent reactivity of the benzimidazole scaffold present in this compound, which could be exploited under specific synthetic conditions.

Advanced Structural Characterization and Conformational Analysis

Elucidation of Solid-State Architecture via X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise atomic arrangement of a molecule in the solid state. wikipedia.orgnih.gov While specific crystallographic data for 2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole is not currently available, analysis of related benzimidazole (B57391) structures allows for a detailed prediction of its solid-state architecture. semanticscholar.orgopenresearchlibrary.orgresearchgate.net

The benzimidazole core is expected to be nearly planar. In the crystal lattice, molecules would likely be organized through a network of intermolecular interactions. A key interaction would be intermolecular hydrogen bonding between the N-H group of one molecule and the pyridine-type nitrogen (N3) of a neighboring molecule. This typically results in the formation of infinite one-dimensional chains or discrete dimeric pairs. researchgate.netnih.gov

Furthermore, π-π stacking interactions between the aromatic benzimidazole rings of adjacent molecules are expected to play a significant role in stabilizing the crystal packing. The methoxy (B1213986) and chloro substituents would influence the precise packing arrangement, potentially engaging in weaker C-H···O or C-H···Cl interactions.

Table 1: Predicted Crystallographic Data for an Analogous Benzimidazole Derivative This table presents representative data from a known substituted benzimidazole crystal structure to illustrate the expected parameters.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
C-Cl Bond Length (Å)~1.74
C-O (methoxy) Bond Length (Å)~1.37
N-H···N Hydrogen Bond Distance (Å)~2.8 - 3.0
π-π Stacking Distance (Å)~3.4 - 3.8

Application of Multidimensional NMR Spectroscopy for Solution-Phase Conformational Dynamics

Multidimensional NMR spectroscopy is a powerful tool for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the connectivity of a molecule in solution. ugm.ac.id Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential for the structural confirmation of this compound. ustc.edu.cnlibretexts.orgcolumbia.edu

An HSQC spectrum would reveal direct, one-bond correlations between protons and the carbons they are attached to. This would allow for the straightforward assignment of the aromatic H5/H6 protons to their respective carbons (C5/C6) and the methoxy protons to the methoxy carbons. columbia.eduhmdb.ca

An HMBC experiment is crucial for establishing longer-range (2- and 3-bond) connectivity. ustc.edu.cnlibretexts.org Key expected correlations would include:

Correlations from the methoxy protons at C4 to the aromatic carbons C4, C3a, and C5.

Correlations from the methoxy protons at C7 to the aromatic carbons C7, C7a, and C6.

Correlations from the aromatic proton H5 to carbons C4, C7, and C3a. These correlations would definitively confirm the 4,7-dimethoxy substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) in DMSO-d₆ Predicted values are based on the known spectrum of benzimidazole and standard substituent chemical shift effects.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
N-H~12.5-
C2-~145.0
C3a-~130.0
C4-~148.0
C5~6.8~105.0
C6~6.8~105.0
C7-~148.0
C7a-~130.0
4-OCH₃~3.9~56.0
7-OCH₃~3.9~56.0

Mass Spectrometry for Structural Confirmation and Mechanistic Insights

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, while analysis of its fragmentation patterns can provide significant structural information. journalijdr.com For this compound (C₉H₉ClN₂O₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion [M+H]⁺.

Under electron impact (EI) ionization, the molecule is expected to undergo characteristic fragmentation. researchgate.netjournalijdr.com A plausible fragmentation pathway would begin with the molecular ion (M⁺•) and proceed through several key losses:

Loss of a methyl radical (•CH₃): A primary fragmentation would be the loss of a methyl group from one of the methoxy substituents, leading to a stable [M-15]⁺ ion.

Loss of a chlorine atom (•Cl): Cleavage of the C-Cl bond would result in an [M-35]⁺ fragment.

Loss of carbon monoxide (CO): Following the loss of a methyl radical, the resulting ion can eliminate a molecule of carbon monoxide, a common fragmentation for methoxy-aromatic compounds, yielding an [M-15-28]⁺ ion.

Cleavage of the imidazole (B134444) ring: Benzimidazoles are known to fragment via the elimination of hydrogen cyanide (HCN), which would lead to an [M-27]⁺ ion or further fragmentation of other ions. researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment IonPredicted m/z (for ³⁵Cl)Description
[C₉H₉ClN₂O₂]⁺•212Molecular Ion (M⁺•)
[C₈H₆ClN₂O₂]⁺197[M - CH₃]⁺
[C₉H₉N₂O₂]⁺177[M - Cl]⁺
[C₇H₆ClN₂O]⁺169[M - CH₃ - CO]⁺

Spectroscopic Probes for Investigating Electronic Structures and Tautomerism

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The benzimidazole core is an aromatic chromophore that typically displays strong absorption bands in the UV region, corresponding to π→π* transitions. researchgate.netnih.govsemanticscholar.org For the parent benzimidazole, these bands appear around 240-280 nm. spectrabase.com The presence of the two electron-donating methoxy groups (-OCH₃) and the electron-withdrawing, yet lone-pair-donating, chloro group (-Cl) are expected to act as auxochromes, causing a bathochromic (red) shift of these absorption maxima to longer wavelengths. sci-hub.boxsciepub.com

A crucial aspect of N-unsubstituted benzimidazoles is annular tautomerism, a rapid proton transfer between the N1 and N3 positions. beilstein-journals.orgresearchgate.netnih.gov This equilibrium can be influenced by substituents on the benzene (B151609) ring. tandfonline.com

For this compound, the two potential tautomers are this compound and 2-Chloro-7,4-dimethoxy-1H-benzo[d]imidazole. Due to the symmetrical substitution at the 4- and 7-positions, these two tautomeric forms are degenerate, meaning they are identical. This molecular symmetry simplifies the system, as there is no energetic preference for the proton to reside on either nitrogen atom. In solution, rapid proton exchange would still occur, but it would not lead to the averaging of distinct chemical environments for the C4/C7 and C5/C6 pairs, as they are already chemically equivalent by symmetry.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for understanding the molecular properties of benzimidazole (B57391) derivatives. These studies typically involve optimizing the molecular geometry to find the most stable conformation and calculating electronic properties. For various substituted benzimidazoles, DFT methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are used to determine parameters like bond lengths, bond angles, and dihedral angles. researchgate.netichem.md Thermodynamic properties, including zero-point vibrational energy, dipole moments, and heat capacity, are also calculated to assess the stability of the molecules. researchgate.netresearchgate.net

For the broader class of dimethoxybenzene and chloro-substituted benzimidazole derivatives, DFT studies have been performed to understand how substituents influence electronic properties and intermolecular interactions. researchgate.netnih.gov However, no specific published data for these calculations on 2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole could be located.

Molecular Orbital Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical stability and reactivity. researchgate.netnih.gov A smaller gap generally implies higher reactivity.

In studies of various benzimidazole derivatives, FMO analysis is used to understand their electronic transitions and charge transfer characteristics. researchgate.net The distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, in many benzimidazole compounds, the HOMO is often localized on the benzimidazole ring system, while the LUMO may be distributed across the substituents. researchgate.net This analysis helps in understanding their interaction with biological targets. Specific HOMO-LUMO energy values and orbital distributions for this compound are not available in the reviewed literature.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing researchers to map potential energy surfaces and identify transition states. This type of analysis can predict the most likely pathways for synthesis or metabolic degradation of a compound. While reaction mechanisms for the synthesis of the benzimidazole core are well-studied, specific computational studies on the reaction pathways involving this compound, such as its formation or subsequent reactions, have not been published.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are frequently used to predict spectroscopic data, which aids in the structural confirmation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). beilstein-journals.orgresearchgate.netresearchgate.net Theoretical predictions are often correlated with experimental data to confirm molecular structures. researchgate.netbeilstein-journals.org Similarly, theoretical vibrational frequencies (IR and Raman) are calculated and compared with experimental spectra to assign vibrational modes. researchgate.netresearchgate.net

While there are general studies on the theoretical prediction of NMR spectra for the benzimidazole scaffold and its various derivatives, beilstein-journals.orgmdpi.com specific predicted values for the ¹H and ¹³C NMR chemical shifts or vibrational frequencies of this compound are not documented in the searched scientific literature.

Quantitative Structure-Reactivity Relationships (QSRR) Derived from Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are developed to correlate the chemical structure of compounds with their biological activity or chemical reactivity. akjournals.com These models use computational descriptors derived from the molecular structure, such as electronic, steric, and hydrophobic parameters. For benzimidazole derivatives, QSAR studies have been conducted to predict their antibacterial, anticancer, and antioxidant activities. nih.govnih.govresearchgate.net These models help in designing new derivatives with enhanced potency. A QSRR study specifically for this compound has not been reported.

Solvation Effects and Intermolecular Interactions through Simulation

The behavior of a molecule can change significantly in a solvent. Solvation models, both implicit (like the Polarizable Continuum Model, PCM) and explicit, are used to simulate the effect of a solvent on a molecule's structure, stability, and properties. researchgate.netchemrxiv.orgwikipedia.org These models are essential for accurately predicting properties in a solution phase, which is more relevant to biological systems. nih.gov

Molecular dynamics simulations can be used to study the intermolecular interactions of benzimidazole derivatives with solvents or biological macromolecules like proteins and DNA. nih.govmdpi.com These simulations provide insights into hydrogen bonding and other non-covalent interactions that are critical for biological activity. No specific simulation studies detailing the solvation or intermolecular interactions of this compound were found in the literature.

Applications in Advanced Organic Synthesis and Materials Science Non Biological Contexts

Role as a Precursor for Novel Fused Heterocyclic Systems (e.g., Benzoniscpr.res.innih.govimidazo[1,2-a]pyrimidines, Quinazolines)

The 2-chloro-4,7-dimethoxy-1H-benzo[d]imidazole scaffold is a key intermediate for synthesizing fused heterocyclic systems, which are prominent in medicinal chemistry and materials science. The chlorine atom at the C2 position acts as an excellent leaving group, facilitating nucleophilic substitution and subsequent cyclization reactions to form polycyclic aromatic structures.

A closely related precursor, 4,7-dimethoxy-1H-benzo[d]imidazol-2-amine, demonstrates the reactivity of this core structure in forming fused pyrimidine (B1678525) and quinazoline (B50416) rings. Through microwave-assisted cyclocondensation reactions with reagents like β-bromo-α,β-unsaturated aldehydes and 2-bromobenzaldehydes, it yields dimethoxy-substituted benzo nih.govimidazo[1,2-a]pyrimidines and benzo nih.govimidazo[1,2-a]quinazolines, respectively. nih.gov The 2-chloro analogue is expected to undergo similar transformations, often under milder conditions, by reacting with appropriate binucleophiles to construct the fused rings. For instance, reaction with amino-ketones or amino-esters can lead to the formation of pyrimidine or quinazoline rings fused to the benzimidazole (B57391) core.

The general strategy involves the initial substitution of the 2-chloro group by a nucleophile, followed by an intramolecular cyclization to build the new ring system. This approach provides access to a wide array of complex heterocycles with potential applications in various scientific fields.

Table 1: Synthesis of Dimethoxy-Substituted Benzo nih.govimidazo[1,2-a]pyrimidines from a Precursor nih.gov
EntryReactantProductYield (%)
12-Bromo-2-methylpropanal6,9-Dimethoxy-2,2-dimethyl-1,2-dihydrobenzo nih.govimidazo[1,2-a]pyrimidine71
22-Bromocyclopent-1-ene-1-carbaldehyde8,9-Dimethoxy-1,2,3,4-tetrahydrobenzo nih.govimidazo[1,2-a]cyclopenta[e]pyrimidine65
32-Bromocyclohex-1-ene-1-carbaldehyde9,12-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo nih.govimidazo[1,2-a]cyclohepta[e]pyrimidine72
Table 2: Synthesis of Dimethoxy-Substituted Benzo nih.govimidazo[1,2-a]quinazolines from a Precursor nih.gov
EntryReactantProductYield (%)
12-Bromocyclohex-1-ene-1-carbaldehyde8,11-Dimethoxy-1,2,3,4-tetrahydrobenzo nih.govimidazo[1,2-a]quinazoline68
22-Bromocyclohept-1-ene-1-carbaldehyde9,12-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo nih.govimidazo[1,2-a]cyclohepta[e]pyrimidine75
32-Bromo-5,5-dimethylcyclohex-1-ene-1-carbaldehyde8,11-Dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydrobenzo nih.govimidazo[1,2-a]quinazoline71

Development of Ligands for Inorganic and Organometallic Catalysis

Benzimidazole derivatives are widely utilized as ligands in inorganic and organometallic catalysis. They can coordinate to metal centers through their nitrogen atoms or be converted into N-heterocyclic carbenes (NHCs), which are a class of powerful ligands for transition-metal catalysts. researchgate.netnih.gov

This compound is a valuable precursor for benzimidazole-based NHC ligands. The synthetic route to an NHC typically involves N-alkylation or N-arylation at the N1 position, followed by quaternization of the N3 atom. The resulting benzimidazolium salt is then deprotonated with a strong base to generate the free carbene, which can be coordinated to a metal center. The 2-chloro substituent can be displaced by a secondary amine to form a new C-N bond, or it can be reductively removed after the formation of the imidazolium (B1220033) salt. The electron-donating methoxy (B1213986) groups on the benzimidazole backbone can modulate the electronic properties of the resulting NHC ligand, enhancing its donor strength and influencing the activity and selectivity of the metal catalyst.

Potential in the Synthesis of Advanced Polymer Architectures

The bifunctional nature of this compound, possessing both a reactive N-H group and a displaceable chloro group, makes it a promising monomer for the synthesis of advanced polymers. Benzimidazole-containing polymers are known for their high thermal stability, excellent mechanical properties, and chemical resistance. nih.govresearchgate.netacs.org

This monomer can potentially participate in polycondensation reactions. For example, it could serve as an "A-B" type monomer where the 'A' functionality is the N-H group and the 'B' functionality is the 2-chloro group. Polymerization could proceed via N-C coupling reactions, where the N-H group of one monomer displaces the 2-chloro group of another, forming a polymer chain linked by amino-benzimidazole units. Alternatively, it can be reacted with other A-A or B-B type comonomers. For instance, reaction with bisphenols could lead to the formation of poly(ether benzimidazole)s, where the chloro group is displaced by the phenoxide nucleophile. The rigid benzimidazole core would impart thermal stability and mechanical strength to the resulting polymer, while the dimethoxy groups could enhance solubility and processability. rsc.org

Exploration in the Field of Optoelectronic and Functional Materials

Benzimidazole-based molecular systems are increasingly explored for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their electronic properties and high thermal stability. researchgate.netresearchgate.net The 4,7-dimethoxy-1H-benzo[d]imidazole core is particularly interesting for these applications.

The two methoxy groups are strong electron-donating groups, which raise the energy of the highest occupied molecular orbital (HOMO) of the molecule. The benzimidazole ring itself can act as an electron-accepting or electron-transporting unit. By functionalizing the 2-position (substituting the chlorine atom) with a suitable electron-accepting group, a molecule with a "Donor-Acceptor" (D-A) or "Donor-Acceptor-Donor" (D-A-D) architecture can be created. Such structures often exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT), which can lead to fluorescence and tunable emission wavelengths. utexas.edu These properties are highly desirable for creating new fluorescent materials and n-type semiconductors for use in electronic devices. researchgate.net

Design of Chemical Probes for Reaction Monitoring and System Analysis

The benzimidazole scaffold is a common structural motif in fluorescent chemical sensors and probes due to its inherent photophysical properties and its ability to coordinate with various analytes. rsc.orgrsc.orgnih.gov These probes are designed to signal the presence of specific ions or molecules through a change in their fluorescence (e.g., "turn-on" or "turn-off" response).

This compound is an excellent starting material for the synthesis of such probes. The 4,7-dimethoxybenzimidazole core itself is expected to be fluorescent. The reactive 2-chloro position provides a convenient handle for introducing a specific recognition unit (a receptor) for a target analyte. For example, the chloro group can be substituted with a moiety that selectively binds to a particular metal ion or organic molecule. Upon binding of the analyte to the receptor, a conformational or electronic change is induced in the molecule, which alters the fluorescence of the benzimidazole core, providing a detectable signal. This modular design allows for the creation of a wide range of selective chemical probes for applications in environmental monitoring, chemical process control, and bioimaging.

Future Research Directions and Emerging Paradigms in the Chemistry of 2 Chloro 4,7 Dimethoxy 1h Benzo D Imidazole

Uncharted Synthetic Routes and Methodological Innovations

Traditional synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions, which can be incompatible with sensitive functional groups like methoxy (B1213986) substituents. nih.gov Research has indicated that methoxy groups may lead to complicated results under certain microwave-assisted synthesis conditions using polyphosphoric acid (PPA). clockss.org This highlights the need for developing novel, milder, and more efficient synthetic strategies.

Future research should focus on:

Novel Catalytic Systems: Exploring the use of heterogeneous catalysts, such as nano-catalysts like zinc oxide nanoparticles (ZnO-NPs) or montmorillonite clay, could offer eco-friendly, high-yield alternatives with easy catalyst recovery. nih.govpnu.ac.ir These methods often proceed under milder conditions, preserving the integrity of the methoxy groups.

Alternative Condensation Partners: Moving beyond traditional aldehydes and carboxylic acids, the use of nitriles or β-ketoesters as condensation partners with the corresponding 3,6-dimethoxy-1,2-phenylenediamine could provide alternative pathways to the benzimidazole (B57391) core. nih.govclockss.org

Energy-Efficient Methodologies: Further investigation into microwave-assisted organic synthesis (MAOS) with different solvent and catalyst systems is warranted. clockss.orgnih.gov Optimizing these conditions could significantly reduce reaction times and improve yields, representing a greener synthetic approach. nih.gov

Table 1: Potential Methodological Innovations for Synthesis

MethodologyPotential AdvantageKey Research Focus
Nano-CatalysisHigh yield, catalyst recyclability, mild conditions. nih.govScreening various nanoparticles (e.g., ZnO, TiO2) for optimal activity.
Flow Chemistry SynthesisImproved safety, scalability, and reaction control. rsc.orgDevelopment of a continuous flow process for the key condensation step.
Microwave-Assisted SynthesisRapid reaction times, increased yields. clockss.orgOptimization of solvent/catalyst systems to avoid side reactions with methoxy groups. clockss.org
Alternative ReagentsBroader substrate scope and functional group tolerance.Use of nitriles, β-ketoesters, or other carbonyl equivalents. nih.govclockss.org

Investigation of Novel Reactivity Profiles and Catalytic Cycles

The reactivity of 2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole is dominated by the electrophilic nature of the C2 carbon, influenced by the adjacent chloro atom and nitrogen atoms. The electron-donating dimethoxy groups can further modulate the electron density of the heterocyclic system. The chloro group at the 2-position is an excellent leaving group, making it a prime site for nucleophilic substitution and cross-coupling reactions.

Key areas for future investigation include:

Cross-Coupling Reactions: The C-Cl bond is a versatile handle for forming new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds through transition-metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Systematically exploring these reactions would enable the synthesis of a vast library of derivatives with diverse functionalities.

Nucleophilic Aromatic Substitution (SNAr): The reaction of the compound with various nucleophiles, such as amines, thiols, and alkoxides, should be thoroughly investigated. researchgate.net This would provide straightforward access to 2-amino, 2-thio, and 2-alkoxy-4,7-dimethoxy-1H-benzo[d]imidazole derivatives.

Catalytic Potential: Benzimidazole scaffolds can act as N-heterocyclic carbene (NHC) precursors. Future work could explore the deprotonation of the N-H proton and subsequent functionalization to generate novel NHC ligands for organometallic catalysis. The electronic properties of these ligands would be tuned by the methoxy substituents.

Table 2: Proposed Reactivity Studies

Reaction TypeReagents/CatalystsPotential Product Class
Suzuki CouplingArylboronic acids, Pd catalyst (e.g., Pd(PPh3)4)2-Aryl-4,7-dimethoxy-1H-benzo[d]imidazoles
Buchwald-Hartwig AminationAmines, Pd or Cu catalyst2-Amino-4,7-dimethoxy-1H-benzo[d]imidazoles
Nucleophilic SubstitutionThiols, bases2-(Alkyl/Arylthio)-4,7-dimethoxy-1H-benzo[d]imidazoles
N-H FunctionalizationAlkyl halides, bases1-Alkyl-2-chloro-4,7-dimethoxy-1H-benzo[d]imidazoles

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for seamless scalability. mdpi.com The synthesis of benzimidazole derivatives has been successfully demonstrated using flow reactors. rsc.org

Future research in this area should target:

Development of a Multi-Step Flow Process: Designing an integrated, multi-step flow system that combines the initial synthesis of the benzimidazole core with subsequent functionalization reactions (e.g., N-alkylation or C2-substitution) without isolating intermediates. beilstein-journals.org

Automated Library Synthesis: Coupling a continuous flow setup with automated liquid handling and purification systems would enable high-throughput synthesis of a diverse library of this compound derivatives. This approach would accelerate the discovery of molecules with desired properties. beilstein-journals.org

Process Optimization: Utilizing real-time analytics (e.g., inline IR or NMR spectroscopy) to monitor reaction progress and enable automated optimization of reaction conditions such as temperature, residence time, and stoichiometry.

Computational Design and Rational Synthesis of Derivatives with Tailored Chemical Properties

Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts. researchgate.net Applying theoretical methods to this compound can accelerate the design of new molecules with specific, tailored characteristics.

Emerging research paradigms include:

DFT Studies: Using Density Functional Theory (DFT) to calculate the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MESP). researchgate.net This can predict sites of reactivity and provide insights into potential intermolecular interactions.

In Silico Screening: Creating a virtual library of derivatives by computationally modifying the parent structure. These virtual compounds can be screened for desired properties, such as specific electronic bandgaps (for materials science) or binding affinities to biological targets (for medicinal chemistry), allowing for the rational selection of synthetic targets. nih.gov

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the transition states and energy profiles of potential synthetic reactions, aiding in the optimization of reaction conditions and the prediction of product outcomes.

Table 3: Application of Computational Methods

Computational TechniqueObjectivePredicted Outcome
Density Functional Theory (DFT)Analyze electronic properties.HOMO-LUMO gap, charge distribution, reactivity sites. researchgate.net
Molecular DockingPredict binding to biological targets.Binding affinity and mode for potential drug discovery. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlate structure with chemical properties.Models to predict the properties of unsynthesized derivatives.
Molecular Dynamics (MD) SimulationsStudy conformational behavior.Understanding dynamic interactions with solvents or macromolecules. researchgate.net

Untapped Potential in Specialty Chemical Manufacturing and Advanced Materials Development

While benzimidazoles are extensively studied in pharmacology, their application in materials science and specialty chemicals is an area with significant room for growth. The unique substitution pattern of this compound makes it an attractive building block for novel functional materials.

Untapped areas of potential include:

Monomers for High-Performance Polymers: Substituted benzimidazoles are precursors to polybenzimidazoles (PBIs), a class of polymers known for their exceptional thermal and chemical stability. The dimethoxy groups could enhance solubility and processability, while the chloro-group offers a site for post-polymerization modification.

Organic Electronics: The extended π-system and tunable electronic properties of benzimidazole derivatives make them candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-donating and withdrawing groups on this specific molecule could be leveraged to fine-tune the electronic characteristics.

Functional Dyes and Sensors: The benzimidazole core is a known fluorophore. Derivatives could be developed as fluorescent probes for detecting specific metal ions or changes in environmental polarity, with the substituents modulating the photophysical properties.

Ligands for Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole (B134444) ring can coordinate to metal centers, making the molecule a potential organic linker for the construction of MOFs with tailored pore sizes and functionalities for applications in gas storage or catalysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole, and how can side reactions be minimized?

  • Methodology : Copper-catalyzed C–N coupling and cyclization reactions are effective for constructing the benzimidazole core. For example, β-bromo-α,β-unsaturated aldehydes react with 4,7-dimethoxy-1H-benzo[d]imidazole-2-amine under microwave irradiation in dimethylformamide (DMF) with a base (e.g., K₂CO₃) to form fused derivatives. However, debromination byproducts (e.g., 4,7-dimethoxy-2-phenyl-1H-benzo[d]imidazole) may occur if reaction conditions (temperature, catalyst loading) are suboptimal . Solvent-free methods using nanocatalysts (e.g., nano-SiO₂) can improve yields and reduce side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound derivatives?

  • Methodology :

  • NMR : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, methoxy groups at C4 and C7 appear as singlets near δ 3.91–4.00 ppm in methanol-d₄, while aromatic protons show distinct splitting patterns (e.g., δ 6.52–7.98 ppm) .
  • X-ray crystallography : Single-crystal analysis resolves dihedral angles between aromatic rings (e.g., 61.73° between imidazole and phenyl rings), confirming stereoelectronic effects .

Q. How can researchers assess the biological activity of this compound derivatives?

  • Methodology : Standard antimicrobial assays (e.g., broth microdilution against S. aureus and S. typhi) and anti-inflammatory models (e.g., carrageenan-induced paw edema in rodents) are used. Derivatives with electron-withdrawing groups (e.g., chloro, difluoromethyl) exhibit enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. What computational tools can predict the reactivity and electronic properties of this compound?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model correlation energies and local kinetic-energy densities. These predict regioselectivity in electrophilic substitutions (e.g., chlorination at C2) and frontier molecular orbital (FMO) gaps for charge-transfer studies . Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets like P38 MAP kinase .

Q. How do substituents on the benzimidazole core influence catalytic activity in non-biological applications (e.g., corrosion inhibition)?

  • Methodology : Electrochemical impedance spectroscopy (EIS) and polarization curves quantify inhibition efficiency. For example, styryl-substituted benzimidazoles act as green inhibitors for carbon steel in acidic media, with inhibition efficiency >90% at 10⁻³ M. The chloro and methoxy groups enhance adsorption via lone-pair interactions with metal surfaces .

Q. What strategies address contradictions in reported synthetic yields for this compound derivatives?

  • Methodology : Systematic variation of reaction parameters (e.g., solvent polarity, catalyst type) identifies optimal conditions. For instance, replacing DMSO with ethanol in reflux reactions reduces decomposition risks . Byproduct analysis (e.g., HPLC-MS) clarifies pathways like debromination or oxidation, enabling corrective measures (e.g., inert atmosphere, radical scavengers) .

Methodological Considerations

Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

  • Methodology :

  • Variable substituents : Introduce halogens (Cl, F), alkyl chains, or aryl groups at C2 and C5 to modulate lipophilicity and steric effects.
  • Bioisosteric replacement : Replace methoxy groups with ethoxy or trifluoromethoxy to assess electronic effects on bioactivity .
  • Data analysis : Multivariate regression models correlate logP, polar surface area, and IC₅₀ values to identify pharmacophoric features .

Q. What are the challenges in scaling up laboratory-scale synthesis of this compound?

  • Methodology : Pilot studies using flow chemistry or microwave reactors improve heat/mass transfer. For example, continuous-flow systems reduce reaction times from 18 hours (batch) to <2 hours while maintaining yields >70% . Solvent recovery systems (e.g., fractional distillation) mitigate environmental and cost concerns.

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